2-Chloro-4-methoxybenzoic acid

Description

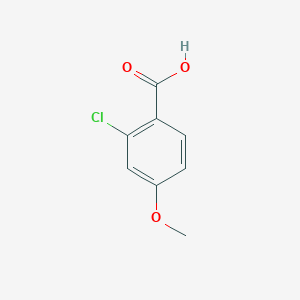

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBANGHTVBPZCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505616 | |

| Record name | 2-Chloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21971-21-1 | |

| Record name | 2-Chloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₇ClO₃.[1][2][3] It serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[4] Its chemical structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][5][6] |

| Melting Point | 208.0-214.0 °C | [5][6][7] |

| Boiling Point (Predicted) | 303.0 ± 22.0 °C | [7] |

| pKa (Predicted) | 3.32 ± 0.25 | [7] |

| logP (Predicted) | 2.2 | [1] |

| Purity | >98.0% (GC) | [2][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols provide a foundation for the experimental validation of the properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid organic compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Relationship for pKa Determination

Caption: Logical relationship of steps for pKa determination via potentiometric titration.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial property, especially in the context of drug development, as it influences bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

The two solvents are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthetic Workflow

This compound can be synthesized through various organic reactions. A general workflow for the synthesis of a substituted benzoic acid, which can be adapted for this specific compound, is presented below. This often involves the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent.

General Synthetic Workflow

References

- 1. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 21971-21-1 [matrix-fine-chemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 21971-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 21971-21-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-4-methoxybenzoic Acid (CAS: 21971-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzoic acid, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, outlines plausible synthetic routes, details its spectroscopic profile, and explores its potential biological activities, including relevant experimental contexts and signaling pathways.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a chloro, a methoxy, and a carboxylic acid group on a benzene ring, imparts specific reactivity and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21971-21-1 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Chloro-p-anisic acid | |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 210-214 °C | |

| SMILES | COC1=CC(Cl)=C(C=C1)C(O)=O | [1][2] |

| InChIKey | IBANGHTVBPZCHF-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely two-step synthesis starts from 3-chloro-4-methylanisole. The first step would be the oxidation of the methyl group to a carboxylic acid. A subsequent chlorination at the 2-position would yield the final product. Alternatively, starting with 4-methoxy-toluene, one could perform a chlorination followed by oxidation.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Oxidation of a Methyl Group on an Aromatic Ring:

This protocol is a generalized procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the starting material (e.g., 2-chloro-4-methoxytoluene) in a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is typically heated to reflux for several hours.

-

Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess oxidizing agent is quenched by adding a reducing agent like sodium bisulfite.

-

Work-up: The mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral assignments are not extensively published, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of δ 7.0-8.0 ppm. - Methoxy group protons (3H) as a singlet around δ 3.8-4.0 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around δ 165-175 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. |

| FT-IR (KBr) | - Broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹. - C-O stretches from the ether and carboxylic acid at ~1200-1300 cm⁻¹. - Aromatic C-H and C=C stretches at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively. |

| Mass Spec (EI) | - Molecular ion peak [M]⁺ at m/z 186/188 (due to ³⁵Cl and ³⁷Cl isotopes). - Fragmentation by loss of •OH (m/z 169/171). - Fragmentation by loss of •OCH₃ (m/z 155/157). - Fragmentation by loss of •COOH (m/z 141/143). |

Biological Activity and Potential Applications

This compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its biological activities are inferred from studies on structurally related compounds.

Potential Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized inhibition of the COX pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a generalized protocol to screen for COX-1 and COX-2 inhibition.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

-

Reaction Mixture: In a 96-well plate, the enzyme is pre-incubated with the test compound (this compound) at various concentrations in a suitable buffer.

-

Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Detection: The production of prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Potential Herbicidal Activity

Many benzoic acid derivatives exhibit herbicidal properties by acting as synthetic auxins. Auxins are plant hormones that regulate growth and development. At high concentrations, synthetic auxins disrupt normal plant growth, leading to death, particularly in broadleaf weeds.

Auxin Mimicry Signaling Pathway:

Caption: Simplified pathway of auxin mimic herbicides.

Experimental Protocol: Seedling Root Growth Assay for Auxin-like Activity

This bioassay is a common method to assess the auxin-like activity of a compound.

-

Plant Material: Seeds of a sensitive plant species (e.g., Arabidopsis thaliana or cress) are used.

-

Treatment Preparation: A series of concentrations of this compound are prepared in a suitable growth medium (e.g., Murashige and Skoog medium).

-

Assay Setup: Seeds are surface-sterilized and placed on agar plates containing the different concentrations of the test compound. Control plates contain the solvent used to dissolve the compound.

-

Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

-

Measurement: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.

-

Data Analysis: Inhibition of root growth compared to the control is indicative of auxin-like activity.

Safety and Handling

This compound is classified as an irritant.[1]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations. While its specific biological mechanisms are not yet fully elucidated, its structural similarity to known active compounds suggests promising avenues for research into its anti-inflammatory and herbicidal properties. Further investigation is warranted to fully characterize its biological activity and to develop specific applications. This guide provides a foundational resource for researchers and developers working with this compound.

References

Structure Elucidation of 2-Chloro-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of 2-Chloro-4-methoxybenzoic acid. By integrating data from various spectroscopic techniques, a definitive structural assignment can be achieved. This document outlines the necessary experimental protocols, presents the spectral data in a clear and comparative format, and illustrates the logical workflow of the elucidation process.

Compound Information

This compound is a substituted aromatic carboxylic acid. A thorough understanding of its fundamental properties is the first step in its structural analysis.

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 21971-21-1[1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl[1] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be inferred from established organic chemistry reactions. A common starting material for such a synthesis is a substituted toluene, which can undergo oxidation to form the benzoic acid.

Spectroscopic Data and Interpretation

The core of structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 - 13.0 | Singlet (broad) | 1H | -COOH |

| 7.95 | Doublet | 1H | H-6 |

| 7.01 | Doublet | 1H | H-3 |

| 6.91 | Doublet of Doublets | 1H | H-5 |

| 3.88 | Singlet | 3H | -OCH₃ |

Note: Predicted data based on typical chemical shifts for similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Carboxylic Acid) |

| 162.5 | C-4 |

| 133.0 | C-6 |

| 131.0 | C-2 |

| 122.0 | C-1 |

| 115.5 | C-5 |

| 113.0 | C-3 |

| 56.0 | -OCH₃ |

Note: Predicted data based on typical chemical shifts for similar structures.

References

Technical Guide: Solubility Profile of 2-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available solubility data for 2-Chloro-4-methoxybenzoic acid. Due to the limited availability of quantitative solubility data in published literature, this document also furnishes detailed experimental protocols based on established methodologies for determining the solubility of organic compounds. These protocols are intended to enable researchers to generate precise and reliable solubility data in a laboratory setting.

Qualitative Solubility Data

Publicly available information on the solubility of this compound is qualitative. The compound has been noted as being slightly soluble in several organic solvents, particularly with the aid of heat or sonication. A summary of this data is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Conditions |

| Chloroform | Slightly Soluble | Heated, Sonicated |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |

| Methanol | Slightly Soluble | Sonicated |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely recognized technique.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. Two common analytical techniques for this quantification are Gravimetric Analysis and High-Performance Liquid Chromatography (HPLC).

This protocol describes the "gold standard" shake-flask method for preparing a saturated solution to determine thermodynamic solubility.[1][2][3]

Objective: To prepare a saturated solution of this compound in a selected solvent at a constant temperature to determine its equilibrium solubility.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Sealed glass vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][3] The time required should be established by preliminary experiments where samples are taken at different intervals until the concentration remains constant.[1]

-

Phase Separation: After the equilibration period, allow the vials to rest at the constant temperature for a sufficient time (e.g., 1-2 hours) to permit the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using an appropriate analytical method, such as Gravimetric or HPLC analysis as detailed below.

Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute.[4][5]

Procedure:

-

Accurately weigh the vial containing the clear, filtered saturated solution.

-

Evaporate the solvent in a drying oven. The oven temperature should be set below the boiling point of the solvent and the melting point of this compound (210-214 °C) to avoid degradation.

-

Continue drying the sample until a constant weight is achieved.

-

Calculate the mass of the dissolved solute (final weight minus the tare weight of the vial) and the mass of the solvent (initial weight of the solution minus the final weight of the solute).

-

Express the solubility in desired units, such as g/100 g of solvent or g/L.

HPLC is a highly sensitive and specific method for determining the concentration of a solute, especially for low-solubility compounds.[6][7][8]

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with formic or phosphoric acid) is a common starting point. Detection is typically done via UV spectrophotometry at a wavelength where the compound has maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for quantitative solubility determination.

Caption: Detailed workflow of the Equilibrium Shake-Flask method.

Caption: Workflow for analytical quantification of solute concentration.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

starting materials for 2-Chloro-4-methoxybenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for obtaining 2-Chloro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document provides a comparative analysis of viable starting materials, detailed experimental protocols for the most prominent synthetic routes, and quantitative data to inform research and development efforts.

Core Synthetic Strategies

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and considerations. The two main strategies involve:

-

Direct Electrophilic Chlorination: This approach utilizes the commercially available and cost-effective starting material, 4-methoxybenzoic acid. The synthesis proceeds via a one-step electrophilic aromatic substitution.

-

Sandmeyer Reaction: A two-step pathway commencing with the nitration of 4-methoxybenzoic acid, followed by reduction to an amine and subsequent conversion to the target chloro-derivative via the Sandmeyer reaction.

The selection of a particular route may be guided by factors such as starting material availability, scalability, and the desired purity profile of the final product.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | White crystalline powder[1] | 100-09-4 |

| 4-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Solid | 5081-36-7 |

| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | Colorless solid | 4294-95-5 |

| This compound | C₈H₇ClO₃ | 186.59 | Solid | 21971-21-1 |

Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the two primary synthetic routes to this compound.

Route 1: Direct Chlorination of 4-Methoxybenzoic Acid

This method is the most direct approach, involving the selective ortho-chlorination of 4-methoxybenzoic acid. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position occupied by the carboxylic acid group, chlorination is directed to the ortho position.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or carbon tetrachloride.

-

Chlorination: While stirring the solution at room temperature, introduce a chlorinating agent. N-Chlorosuccinimide (NCS) is a common choice for such reactions. The reaction may require an acid catalyst to proceed efficiently with less reactive aromatic rings.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove unreacted acid and succinimide.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Note: The specific reaction conditions, including the choice of chlorinating agent, solvent, and temperature, may require optimization to achieve high yield and selectivity.

Logical Workflow for Direct Chlorination

References

An In-depth Technical Guide to 2-Chloro-4-methoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid. While specific historical details of its discovery are not extensively documented, its structural class—substituted benzoic acids—has been a cornerstone of chemical and pharmaceutical research for over a century. This document details its physicochemical properties, proposes a viable synthetic route based on established chemical principles, and explores its potential biological significance in the context of drug discovery by examining the structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction

Benzoic acid and its derivatives have a rich history in science, dating back to the 16th century. Initially used as preservatives, their diverse chemical functionalities have led to their widespread application as key intermediates in the synthesis of dyes, perfumes, and pharmaceuticals. The introduction of substituents onto the benzene ring, such as chloro and methoxy groups, can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological activity. This compound is a member of this versatile family of molecules, offering a unique combination of substituents that make it a compound of interest for further investigation in medicinal chemistry and material science. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group creates a distinct electronic environment on the aromatic ring, potentially leading to novel biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Chloro-p-anisic acid | CymitQuimica[2] |

| CAS Number | 21971-21-1 | PubChem[1] |

| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Appearance | White to light yellow powder/crystal | CymitQuimica[2] |

| Melting Point | 208.0-214.0 °C | Thermo Fisher Scientific |

| Purity | >98.0% (GC) | CymitQuimica[2] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl | PubChem[1] |

| InChIKey | IBANGHTVBPZCHF-UHFFFAOYSA-N | PubChem[1] |

Proposed Synthesis Protocol

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology

Step 1: Oxidation of 3-Chloro-4-methylanisole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylanisole (1 equivalent).

-

Addition of Oxidizing Agent: To this, add a solution of potassium permanganate (KMnO₄, approximately 3 equivalents) dissolved in water.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This step is analogous to the oxidation of substituted toluenes.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

Step 2: Acidification

-

Protonation: Combine the filtrate and washings from Step 1. While stirring, carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2.

-

Precipitation: The desired product, this compound, will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Characterization: The purity and identity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Potential Biological Activity and Signaling Pathways: A Theoretical Perspective

There is currently a lack of published data on the specific biological activities of this compound. However, by examining the structure-activity relationships (SAR) of other substituted benzoic acid derivatives, we can hypothesize potential areas for investigation. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The presence of a chloro substituent can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The methoxy group, being an electron-donating group, can influence the electronic distribution of the aromatic ring and its interaction with biological targets.

Given that many small molecule inhibitors of signaling pathways are aromatic compounds, it is plausible that this compound could interact with various protein targets, such as kinases or phosphatases. For instance, some substituted benzoic acids have been shown to inhibit enzymes involved in cell signaling cascades.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer drug discovery. This is a speculative model to guide future research.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a unique substitution pattern that warrants further investigation, particularly in the field of drug discovery. While its specific biological activities remain to be elucidated, the rich history of its parent class of compounds suggests a high potential for interesting pharmacological properties.

Future research should focus on:

-

Biological Screening: Testing the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activities.

-

Target Identification: If biological activity is observed, further studies to identify the specific molecular target(s) and mechanism of action will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its structure affect its biological activity.

This technical guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. The proposed synthesis protocol offers a clear path to obtaining the compound, and the theoretical discussion on its potential biological role provides a starting point for hypothesis-driven research.

References

A Comprehensive Technical Overview of 2-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Chloro-4-methoxybenzoic acid, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines its fundamental molecular characteristics and provides a logical framework for understanding its identity.

Core Molecular Data

This compound is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical structure, featuring both a chloro and a methoxy group on the benzoic acid framework, imparts unique reactivity that is leveraged in various synthetic applications.[1]

The fundamental properties of a chemical compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug formulation. The established molecular formula for this compound is C₈H₇ClO₃.[1][2][3][4][5][6] From this formula, the molecular weight is calculated to be 186.59 g/mol .[2][3][4][5]

Quantitative Physicochemical Properties

For clarity and comparative ease, the key quantitative identifiers for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 186.59 g/mol | [2][3][4][5] |

| CAS Number | 21971-21-1 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [2][4][6] |

Experimental Protocols

The determination of the properties listed above relies on standard, validated analytical techniques.

-

Mass Spectrometry: This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring. This structural confirmation validates the molecular formula.

-

Elemental Analysis: This experimental technique directly measures the percentage composition of elements (carbon, hydrogen, chlorine) in a pure sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula (C₈H₇ClO₃) to verify its accuracy.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental physicochemical properties. This provides a clear visual representation of the relationships between the different identifiers.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and diagrams offer a structured understanding of its core chemical identity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS 21971-21-1 [matrix-fine-chemicals.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

2-Chloro-4-methoxybenzoic Acid: A Versatile Building Block for Bioactive Scaffolds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methoxy group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of acridone scaffolds, a class of compounds investigated for their potential anticancer properties.

Application: Synthesis of Acridone Derivatives

Acridones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The planar tricyclic core of acridones allows for intercalation into DNA and inhibition of enzymes such as topoisomerase, making them promising candidates for cancer therapy. This compound can serve as a key precursor in the synthesis of substituted acridones through a two-step process involving a condensation reaction followed by cyclization.

General Reaction Scheme:

The synthesis of a methoxy-substituted acridone from this compound and an aniline derivative can be depicted as follows:

Caption: General synthesis of acridone derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of acridones and are provided as a guide for the use of this compound.

Protocol 1: Synthesis of 2-(Phenylamino)-4-methoxybenzoic Acid (N-Phenylanthranilic Acid Intermediate)

This protocol describes the copper-catalyzed condensation of this compound with aniline (Ullmann Condensation).

Materials:

-

This compound

-

Aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O) or Copper powder

-

Dimethylformamide (DMF) or a high-boiling point solvent

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium hydroxide (NaOH) solution

-

Activated charcoal

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Steam distillation apparatus

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a 500 mL round-bottom flask, combine this compound (0.1 mol), aniline (0.12 mol), anhydrous potassium carbonate (0.12 mol), and a catalytic amount of copper(I) oxide (approx. 0.5 g).

-

Add a suitable solvent such as DMF (150 mL).

-

Heat the mixture under reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess aniline by steam distillation.

-

To the remaining solution, add activated charcoal and boil for 10 minutes to decolorize.

-

Filter the hot solution through a Büchner funnel.

-

Acidify the filtrate with dilute hydrochloric acid until precipitation of the N-phenylanthranilic acid intermediate is complete.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from aqueous ethanol to yield pure 2-(phenylamino)-4-methoxybenzoic acid.

Protocol 2: Cyclization to 2-Methoxyacridone

This protocol details the acid-catalyzed cyclization of the N-phenylanthranilic acid intermediate to the corresponding acridone.

Materials:

-

2-(Phenylamino)-4-methoxybenzoic acid (from Protocol 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃) solution

-

Beaker (large volume)

-

Conical flask

-

Heating mantle or steam bath

-

Büchner funnel and flask

Procedure:

-

In a conical flask, carefully dissolve the dried 2-(phenylamino)-4-methoxybenzoic acid (0.05 mol) in concentrated sulfuric acid (50 mL).

-

Heat the mixture on a steam bath or with a heating mantle at 100°C for 4 hours.

-

After heating, cautiously pour the hot, dark-colored solution into a large beaker containing 500 mL of boiling water. This should be done slowly to avoid excessive spattering.

-

Boil the resulting mixture for 5 minutes to ensure complete precipitation of the acridone.

-

Filter the hot mixture through a Büchner funnel and wash the precipitate with hot water.

-

To neutralize any remaining acid and remove unreacted starting material, suspend the crude product in a 5% sodium carbonate solution and boil for 5 minutes.

-

Filter the mixture, wash the solid thoroughly with hot water, and dry.

-

The crude 2-methoxyacridone can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.

Quantitative Data

The following table provides representative data for the synthesis of a 2-methoxyacridone derivative using this compound as the starting material. Please note that yields are dependent on reaction scale and optimization of conditions.

| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Representative Yield (%) | Melting Point (°C) |

| 1. Ullmann Condensation | This compound | Aniline | 2-(Phenylamino)-4-methoxybenzoic acid | 243.26 | 75-85 | 178-182 |

| 2. Cyclization | 2-(Phenylamino)-4-methoxybenzoic acid | - | 2-Methoxyacridone | 225.24 | 80-90 | 245-250 |

Logical Workflow

The overall workflow for the synthesis of 2-methoxyacridone from this compound can be visualized as a two-stage process.

Caption: Synthetic workflow for 2-methoxyacridone.

Signaling Pathways of Acridone Derivatives

While the specific biological targets of 2-methoxyacridone derived from this compound require further investigation, acridone-based compounds have been reported to exert their anticancer effects through various mechanisms. A generalized diagram of potential signaling pathways affected by acridone derivatives is presented below.

Caption: Potential mechanisms of action for acridone derivatives.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols for 2-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-4-methoxybenzoic acid, a versatile building block in organic synthesis and drug discovery.

Compound Profile

This compound is an aromatic carboxylic acid featuring chloro and methoxy substituents. These functional groups enhance its reactivity, making it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural characteristics allow for its use in various chemical transformations to create novel compounds with potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21971-21-1 | [2][3][4] |

| Molecular Formula | C₈H₇ClO₃ | [2][4] |

| Molecular Weight | 186.59 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | >98.0% (GC) | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chloro-p-anisic Acid | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of various organic compounds through reactions targeting its carboxylic acid group or the aromatic ring.

Esterification Reactions

The carboxylic acid moiety can be readily converted to an ester, a common functional group in drug molecules, through Fischer esterification.

Protocol 1: Fischer Esterification to Synthesize Methyl 2-Chloro-4-methoxybenzoate

This protocol is a standard acid-catalyzed esterification.[5][6]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by recrystallization or column chromatography if necessary.

Table 2: Representative Reaction Parameters for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield (%) |

| Benzoic Acid Derivative | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or p-TsOH | Excess Alcohol or Toluene | Reflux | 90-96[5] |

Note: Yields are for general benzoic acid derivatives and may vary for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 21971-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Chloro-4-methoxybenzoic Acid in Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4-methoxybenzoic acid as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The following sections detail its application in the synthesis of key building blocks for gastroprokinetic agents and provide insights into related compounds used as DPP-4 inhibitors for the management of type 2 diabetes.

Application 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid, a Key Intermediate for Gastroprokinetic Agents

4-Amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate in the synthesis of several promotility drugs, such as Mosapride, Cisapride, and others, which are used to treat a variety of gastrointestinal disorders.[1] A plausible and efficient synthetic route to this intermediate can be designed starting from derivatives of this compound. The key transformation involves the introduction of an amino group at the 4-position and a chloro group at the 5-position. While a direct synthesis from this compound requires a nitration and reduction sequence, a well-documented analogous synthesis starting from p-aminosalicylic acid provides valuable quantitative data and established protocols for the key chlorination and hydrolysis steps.

Data Presentation: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

The following table summarizes the quantitative data for a high-yield, multi-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, based on an analogous, industrially scalable process.[2]

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methylation of p-aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 20-30 | - | - |

| 2 | Chlorination | N-chlorosuccinimide (NCS) | DMF | 70 | 3 | 87.5 - 88.3 |

| 3 | Saponification (Hydrolysis) | Potassium hydroxide or Sodium hydroxide | Methanol/Water (5:2) | Reflux | 2-3 | 90.8 - 91.4 |

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol is adapted from a documented industrial synthesis and outlines the key steps for producing 4-Amino-5-chloro-2-methoxybenzoic acid from a methylated precursor.[2][3]

Step 1: Methylation of p-aminosalicylic acid

-

In a suitable reactor, p-aminosalicylic acid is dissolved in acetone, and potassium hydroxide is added.

-

The mixture is cooled to 20-30°C.

-

Dimethyl sulfate is gradually added dropwise to the reaction mixture.

-

The reaction proceeds to yield 4-amino-2-methoxy-benzoic acid methyl ester.

Step 2: Chlorination of 4-amino-2-methoxy-benzoic acid methyl ester

-

The 4-amino-2-methoxy-benzoic acid methyl ester obtained from the previous step is dissolved in N,N-dimethylformamide (DMF).

-

N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio to the ester.

-

The reaction mixture is stirred at 70°C for 3 hours.

-

While still hot, the reaction mixture is poured into ice water to precipitate the solid product.

-

The precipitate is collected by filtration and dried to yield 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester.

Step 3: Saponification to 4-Amino-5-chloro-2-methoxybenzoic acid

-

The 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester is suspended in a mixed solvent of methanol and water (5:2 v/v).

-

Potassium hydroxide (or sodium hydroxide) is added in a 2.2:1 molar ratio to the ester.

-

The mixture is heated to reflux and stirred for 2-3 hours.

-

Activated carbon is added, and the mixture is refluxed for an additional 30 minutes for decolorization.

-

The hot solution is filtered to remove the activated carbon.

-

The solvent is removed by rotary evaporation.

-

The residue is dissolved in water, and the pH is adjusted to 5 by the dropwise addition of 3mol/L hydrochloric acid, leading to the precipitation of a white solid.

-

The solid is collected by filtration and dried to afford the final product, 4-amino-5-chloro-2-methoxybenzoic acid.

Experimental Workflow: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Caption: Synthetic workflow for 4-Amino-5-chloro-2-methoxybenzoic acid.

Application 2: this compound Derivatives in the Development of DPP-4 Inhibitors

Derivatives of this compound are valuable scaffolds in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.

Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells. The overall effect is a reduction in blood glucose levels.

Caption: Mechanism of action of DPP-4 inhibitors.

While a direct synthesis of a marketed DPP-4 inhibitor from this compound is not prominently documented in publicly available literature, the structural motifs present in this starting material are highly relevant to the synthesis of analogous compounds. The chloro and methoxy substitutions on the benzoic acid ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, a patent for the synthesis of the DPP-4 inhibitor Anagliptin outlines a multi-step process involving the coupling of a pyrazolopyrimidine carboxylic acid with a chiral cyanopyrrole amine intermediate. The synthesis of such complex heterocyclic systems often relies on functionalized benzoic acid derivatives as key building blocks.

The protocols and data presented herein underscore the significance of this compound and its derivatives as valuable intermediates in pharmaceutical synthesis, offering a foundation for the development of novel therapeutics.

References

- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]

- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

Application Notes and Protocols for the Use of 2-Chloro-4-methoxybenzoic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxybenzoic acid is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. Its substituted benzene ring structure makes it a suitable precursor for the development of herbicides. This document provides detailed application notes on the synthesis of a representative triketone herbicide from this compound, including experimental protocols and the biological mode of action.

Triketone herbicides are a significant class of bleaching herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protection against photooxidative damage in plants.[4][5] The resulting deficiency in carotenoids leads to the characteristic bleaching of new plant growth, followed by necrosis and death of the weed.[1]

The synthesis of a triketone herbicide from this compound typically involves a two-step process:

-

Conversion of this compound to its corresponding acid chloride, 2-chloro-4-methoxybenzoyl chloride.

-

Acylation of a 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione, with the synthesized acid chloride.

This document will provide a detailed, representative protocol for these synthetic steps.

Signaling Pathway: Mode of Action of Triketone Herbicides

Triketone herbicides, synthesized from precursors like this compound, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol in plants. The inhibition of HPPD leads to a cascade of effects culminating in plant death.

Experimental Protocols

The following protocols describe a representative synthesis of a triketone herbicide, 2-(2-chloro-4-methoxybenzoyl)-1,3-cyclohexanedione, from this compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

Application Notes and Protocols: Derivatization Reactions of 2-Chloro-4-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-methoxybenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features three key reactive sites for derivatization: a carboxylic acid group, an aromatic chloro substituent, and an electron-rich aromatic ring. The interplay of these functional groups allows for a diverse range of chemical transformations, making it an important scaffold for creating libraries of compounds in drug discovery and for synthesizing complex target molecules.

These application notes provide detailed protocols for the primary derivatization reactions of this compound, focusing on transformations of the carboxylic acid and the chloro group. The methodologies described are fundamental for researchers aiming to utilize this versatile reagent in their synthetic workflows.

Section 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is the most readily derivatized functional group in this compound. Common transformations include conversion to acid chlorides, amides, and esters, which are cornerstone reactions in pharmaceutical synthesis.

Synthesis of 2-Chloro-4-methoxybenzoyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. The resulting 2-chloro-4-methoxybenzoyl chloride is a highly reactive intermediate that can be readily used for subsequent acylation reactions without further purification.[1][2]

Reaction Workflow:

Caption: Workflow for the synthesis of 2-Chloro-4-methoxybenzoyl chloride.

Experimental Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cautiously add thionyl chloride (2-3 eq.) to the suspension.[1] Alternatively, oxalyl chloride (2 eq.) can be used.[3]

-

Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[1]

-

Reaction: Stir the mixture at room temperature. Observe for effervescence (evolution of HCl and SO₂ or CO/CO₂ gases).[1] After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 1-3 hours, or until gas evolution ceases completely.[1]

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: To ensure complete removal of residual reagents, anhydrous toluene can be added to the crude product, followed by evaporation under reduced pressure.[1] The resulting 2-chloro-4-methoxybenzoyl chloride is typically a solid or oil and is often used in the subsequent step without further purification.[3]

Amide Bond Formation (Amidation)

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[4][5] this compound can be coupled with a wide variety of primary and secondary amines to form the corresponding amides. This is typically achieved by first activating the carboxylic acid, either by converting it to the acid chloride (see Protocol 1.1) or by using standard peptide coupling reagents.[4]

Reaction Workflow (via Acid Chloride):

Caption: General workflow for amide synthesis via the acid chloride route.

Experimental Protocol (Schotten-Baumann Conditions):

-

Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in an anhydrous solvent like DCM.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.[1]

-

Addition: Dissolve 2-chloro-4-methoxybenzoyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography to obtain the pure amide.[1]

Quantitative Data Summary for Amide Synthesis: Data below is representative for methoxy-substituted benzamides and may require optimization for the 2-chloro-4-methoxy substrate.

| Amine Substrate | Coupling Method | Base | Solvent | Yield (%) | Reference |

| Aniline | Acid Chloride | Pyridine | DCM | >90 | General Protocol[1] |

| Benzylamine | Acid Chloride | TEA | DCM | >90 | General Protocol[1] |

| Morpholine | HATU/EDC | DIEA | DMF | 85-95 | General Protocol[6] |

| Piperidine | Acid Chloride | Pyridine | DCM | >90 | General Protocol[1] |

Esterification

Ester derivatives of this compound are useful as intermediates and can possess biological activity.[7] The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[7]

Experimental Protocol (Fischer Esterification):

-

Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired alcohol (e.g., methanol, ethanol) in excess, which also serves as the solvent.[7]

-

Catalyst: Carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the flask while swirling.[7]

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-6 hours. The reaction is an equilibrium, and driving it to completion often requires removing the water that is formed.[8]

-

Work-up: After cooling to room temperature, transfer the solution to a separatory funnel containing water. Extract the ester with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.[7]

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude ester, which can be purified by distillation or chromatography if necessary.[7]

Quantitative Data Summary for Esterification: Data below is representative for 4-methoxybenzoic acid and may require optimization.

| Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |

| Methanol | H₂SO₄ | 45 min (reflux) | >90 | [7] |

| Ethanol | H₂SO₄ | 2-4 hours (reflux) | 85-95 | General Protocol[7] |

| 1-Butanol | Immobilized Lipase | 24-72 hours | 80-90 | [7] |

Section 2: Derivatization via the Chloro Group

The chloro substituent on the aromatic ring can be replaced or used as a handle in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[9][10] The chloro group of this compound (or its ester/amide derivatives) can be coupled with various aryl or vinyl boronic acids to synthesize biaryl compounds, which are prevalent structures in pharmaceuticals.[10][11] While chloroarenes are generally less reactive than bromo or iodoarenes, appropriate selection of catalyst and ligands can facilitate the reaction.[10]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.).[9]

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water.[12]

-

Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80-110 °C for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group can be displaced by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[13] The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group.[13][14] In this compound, the carboxylic acid group is electron-withdrawing and is ortho to the chlorine, which can facilitate substitution, although the para-methoxy group is electron-donating and may have a deactivating effect. This reaction typically requires forcing conditions or highly activated nucleophiles.

Experimental Protocol (General, with an Amine):

-

Setup: In a sealed pressure vessel, combine the this compound derivative (1.0 eq.), the nucleophile (e.g., a high-boiling point amine, 2-5 eq.), and a base if necessary (e.g., K₂CO₃).

-

Solvent: Add a polar aprotic solvent such as DMSO or NMP.

-

Reaction: Heat the mixture to a high temperature (e.g., 120-180 °C) for 12-48 hours. The reaction should be monitored for progress.

-

Work-up: After cooling, pour the reaction mixture into water and acidify to precipitate the product if it is a carboxylic acid. Alternatively, extract with an organic solvent.

-

Purification: The crude product is typically purified by recrystallization or chromatography.

Quantitative Data Summary for SNAr Reactions: Data for SNAr reactions are highly substrate- and nucleophile-dependent. Yields can range from low to moderate depending on the reaction conditions and the nucleophilicity of the attacking species.

| Nucleophile | Conditions | Expected Product Type | Plausibility |

| Ammonia/Amines | High T, Pressure | 2-Amino-4-methoxybenzoic acid | Moderate to High |

| Sodium Methoxide | High T | 2,4-Dimethoxybenzoic acid | Moderate |

| Sodium Thiophenoxide | Moderate T | 2-(Phenylthio)-4-methoxybenzoic acid | High |

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 3. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. hepatochem.com [hepatochem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for the Quantification of 2-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 2-Chloro-4-methoxybenzoic acid. The information herein is intended to support quality control, impurity profiling, and pharmacokinetic studies.

Overview of Analytical Methodologies

The quantification of this compound can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust method for this purpose due to the presence of a chromophore in the molecule's structure. Gas Chromatography (GC) can also be employed, often requiring derivatization to improve the volatility of the acidic analyte.

This application note will focus on a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as it offers a good balance of specificity, sensitivity, and accessibility for routine analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| Retention Time | ~ 4.5 min |

Experimental Protocols

Recommended RP-HPLC-UV Method

This protocol details a robust method for the quantification of this compound in a drug substance or formulated product.

3.1.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 245 nm

3.1.2. Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

-

Mix the 0.1% phosphoric acid solution with acetonitrile in a 50:50 volume ratio.

-

Degas the mobile phase prior to use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Dissolve in a 25 mL volumetric flask with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15, 1, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

3.1.3. System Suitability